molecular formula C9H13NO3 B11715928 Ethyl 2-propyloxazole-4-carboxylate

Ethyl 2-propyloxazole-4-carboxylate

Cat. No.: B11715928
M. Wt: 183.20 g/mol
InChI Key: MXHQZXLMTHAOOC-UHFFFAOYSA-N
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Description

Ethyl 2-propyloxazole-4-carboxylate: is a heterocyclic organic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-propyloxazole-4-carboxylate can be synthesized through a multi-step process starting from butyronitrile. The synthesis involves the formation of intermediates such as hydrazide and amide, which are then converted to the desired compound . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Mechanism of Action

The mechanism of action of ethyl 2-propyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-propyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 2-propyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H13NO3/c1-3-5-8-10-7(6-13-8)9(11)12-4-2/h6H,3-5H2,1-2H3

InChI Key

MXHQZXLMTHAOOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CO1)C(=O)OCC

Origin of Product

United States

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